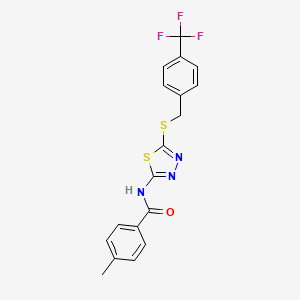

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a 4-methyl group and a 4-(trifluoromethyl)benzylthio moiety at the 5-position of the thiadiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may influence binding affinity to biological targets .

Properties

IUPAC Name |

4-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-2-6-13(7-3-11)15(25)22-16-23-24-17(27-16)26-10-12-4-8-14(9-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOOIIKQNOBGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.

Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide under suitable conditions to form the target compound.

Chemical Reactions Analysis

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to form strong interactions with biological molecules, while the thiadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogous derivatives:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and derivative 3a-g enhances metabolic stability and hydrophobic interactions, critical for kinase inhibition .

- Benzamide Modifications: Substitution at the 4-position (methyl, nitro, or methoxy) alters electronic properties and steric effects.

- Thioether Linkage : The benzylthio group in the target compound and 3a-g is associated with kinase inhibition, while chalcone-linked derivatives (e.g., 5a) exhibit cytotoxicity via apoptosis induction .

Pharmacological Activity Comparison

Kinase Inhibition

Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide, including the target compound, have been identified as dual inhibitors of abl and src tyrosine kinases, which are implicated in cancer progression .

Cytotoxicity and Selectivity

Thiadiazole-chalcone hybrids (e.g., 5a, 5f) demonstrate strong cytotoxicity against HeLa cells (IC₅₀ = 9.12–12.72 µM) but lower efficacy against lung carcinoma A549 cells (IC₅₀ = 21.80–92.14 µM). Notably, these compounds also affect normal lung cells (MRC-5), highlighting selectivity challenges . In contrast, kinase inhibitors like the target compound may offer better selectivity by targeting specific oncogenic pathways .

Mechanism of Action

- Kinase Inhibitors : The benzylthio and benzamide motifs in the target compound likely interact with ATP-binding pockets of kinases, as seen in related derivatives .

- DNA-Binding Agents : Chalcone-thiadiazole hybrids (e.g., 5a) induce G2/M cell cycle arrest and caspase-dependent apoptosis, suggesting DNA damage as a primary mechanism .

Biological Activity

4-Methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound notable for its complex structure, which includes a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C19H15F3N2OS

- Molecular Weight : 392.39 g/mol

- Key Functional Groups :

- Trifluoromethyl group (CF₃)

- Thiadiazole ring

- Benzamide structure

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Reaction of hydrazine derivatives with carbon disulfide in the presence of a base.

- Introduction of the Trifluoromethyl Group : Utilization of trifluoromethylating agents through nucleophilic substitution.

- Coupling Reaction : The benzyl thioether moiety is introduced via coupling with a benzyl halide.

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives, including 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Research indicates that compounds containing thiadiazole rings can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects of similar thiadiazole derivatives against K562 chronic myelogenous leukemia cells. Results indicated that certain derivatives inhibited cell proliferation with IC₅₀ values as low as 7.4 µM .

- Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives, highlighting that modifications to the trifluoromethyl group significantly influenced biological activity .

The mechanism by which 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects involves:

- Interaction with specific molecular targets such as enzymes and receptors.

- The trifluoromethyl group enhances binding affinity to biological molecules, while the thiadiazole ring participates in electron transfer reactions.

Antimicrobial Activity

Apart from anticancer properties, this compound has also been investigated for antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties due to their ability to disrupt microbial cell functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-methyl-N-(3-trifluoromethyl-phenyl)-benzamide | Lacks thiadiazole ring | Lower reactivity |

| N-(5-(3-trifluoromethylbenzyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | Variations in trifluoromethyl position | Different biological activity profile |

The unique combination of functional groups in 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide distinguishes it from similar compounds and may confer enhanced efficacy in therapeutic applications.

Q & A

Basic: How can researchers optimize the synthetic yield of 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer:

Synthetic optimization requires careful control of reaction conditions. Key factors include:

- Catalysts/Reagents : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases like K₂CO₃ for nucleophilic substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature and Time : Monitor reactions via TLC; reflux conditions (e.g., 80–100°C for 3–6 hours) improve intermediate coupling .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at ~110–120 ppm in ¹³C NMR) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm amide C=O bonds .

- TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC, C18 column) .

Basic: What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays : MTT/WST-1 tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to assess anti-inflammatory potential .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, solvent controls) to minimize variability .

- Structural Reanalysis : Verify compound identity via X-ray crystallography to rule out polymorphic or isomeric discrepancies .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Advanced: What experimental approaches elucidate the mechanism of action for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., tubulin for anticancer activity) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like topoisomerase II .

- Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .

Advanced: What strategies guide structure-activity relationship (SAR) studies for enhanced potency?

Methodological Answer:

- Functional Group Modifications : Replace the trifluoromethyl group with -CF2H or -OCF3 to assess hydrophobicity effects .

- Bioisosteric Replacement : Substitute the benzamide moiety with sulfonamide or urea derivatives to improve solubility .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding with thiadiazole sulfur) .

Advanced: How can researchers troubleshoot low yields during the thioether linkage step?

Methodological Answer:

- Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to prevent disulfide byproduct formation .

- Activation of Thiols : Pre-treat thiol intermediates with TCEP (tris(2-carboxyethyl)phosphine) to maintain reduced -SH groups .

- Solvent Optimization : Use degassed DMF under inert gas (N2/Ar) to minimize oxidation .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : SwissADME or pkCSM calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD Simulations : GROMACS models membrane permeability (e.g., POPC bilayers) over 100-ns trajectories .

- QSAR Modeling : Partial least squares (PLS) regression correlates structural descriptors (e.g., molar refractivity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.